molecular formula C7H5ClN4OS B2422084 N-(5-chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide CAS No. 1204742-81-3

N-(5-chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide

Cat. No. B2422084
CAS RN: 1204742-81-3
M. Wt: 228.65
InChI Key: DFRWDPNEJKZMQC-UHFFFAOYSA-N
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Description

Pyrimidine derivatives, such as thiazolo[5,4-d]pyrimidines, are known to exhibit a wide range of pharmacological activities . They are often used in the development of new pharmaceuticals due to their diverse biological activities.


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of amines with carbonyl compounds . The exact method can vary depending on the specific substituents present in the molecule .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be determined using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, depending on the substituents present in the molecule. These reactions can include substitutions, additions, and cyclizations .

Scientific Research Applications

Future Directions

The development of new pyrimidine derivatives with improved pharmacological activity is a promising area of research. Future work could involve the synthesis and testing of new derivatives, as well as investigations into their mechanisms of action .

properties

IUPAC Name

N-(5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4OS/c1-3(13)10-7-11-4-2-9-6(8)12-5(4)14-7/h2H,1H3,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRWDPNEJKZMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=CN=C(N=C2S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide

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